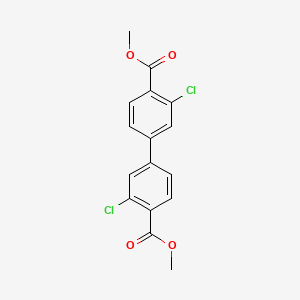

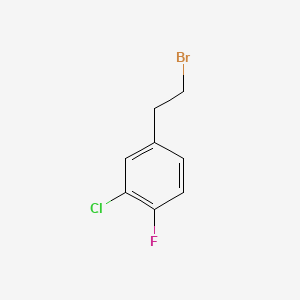

(4-Chloro-2-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chloro-2-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H12BClO3 . Boronic acids are widely used in various organic reactions and have potential pharmaceutical applications . They are known for their ability to form reversible covalent interactions with diols and strong Lewis bases .

Synthesis Analysis

Boronic acids can be synthesized using several methods, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of boronic acid derivatives is relatively simple and well-known . A recent approach to synthesizing complex boronic acids involves the use of multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis

Boronic acids are considered Lewis acids, with pKa values ranging from 4 to 10 . They can bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis

Boronic acids are important in various chemical reactions, including Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .Applications De Recherche Scientifique

Cross-Coupling Reactions

Boronic acids and their derivatives are widely used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .

Catalysis

Boronic acids play a significant role in catalysis . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Medicinal Chemistry

Boronic acids have found numerous applications in medicinal chemistry . They have been used as bioactive compounds . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Polymer Materials

Boronic acids and their derivatives are used in the development of polymer materials . They have interesting properties and reactivities that make them suitable for this application .

Optoelectronics Materials

Boronic acids are also used in the development of optoelectronics materials . Their unique properties make them ideal for this application .

Biomedical Devices

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them . This chemistry has found numerous applications in biomedical devices .

Material Chemistry

Boronic acids have found applications in material chemistry . The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Synthesis of Large Libraries of Boronic Acid Derivatives

The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed . This approach has high synthesis success rates and has been useful in the discovery of a protease inhibitor .

Mécanisme D'action

Target of Action

The primary target of (4-Chloro-2-propoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as (4-Chloro-2-propoxyphenyl)boronic acid, transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Chloro-2-propoxyphenyl)boronic acid, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .

Result of Action

The primary result of the action of (4-Chloro-2-propoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and synthesis processes .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-propoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the propensity of boronic acids to undergo protodeboronation is highly variable and dependent on the reaction conditions employed . Additionally, the compound’s stability in water suggests that its action could be influenced by the presence of water and other solvents .

Orientations Futures

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . Future research will likely continue to explore the potential of boronic acids in medicinal chemistry, with the aim of developing new promising drugs .

Propriétés

IUPAC Name |

(4-chloro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQYHKYIPALSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681706 |

Source

|

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-03-9 |

Source

|

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

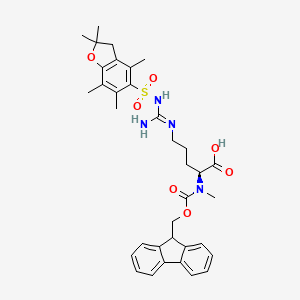

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)

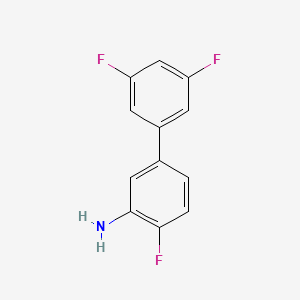

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)

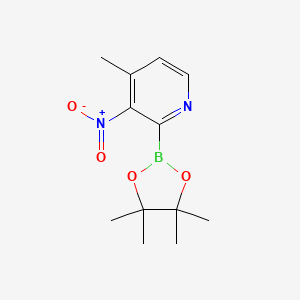

![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)